2-(1-Piperazinyl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZGJSLHXOMREP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240234 |

Source

|

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94021-22-4 |

Source

|

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazinylpyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(1-Piperazinyl)pyrimidine Dihydrochloride: Core Basic Properties for the Research Professional

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(1-Piperazinyl)pyrimidine dihydrochloride. It moves beyond a simple recitation of facts to provide a foundational understanding of the compound's properties, grounded in established scientific principles and methodologies. The information presented herein is intended to empower researchers to make informed decisions in experimental design and application.

Section 1: Chemical Identity and Physicochemical Properties

2-(1-Piperazinyl)pyrimidine dihydrochloride is the hydrochloride salt of the organic compound 2-(1-Piperazinyl)pyrimidine. The presence of the two hydrochloride moieties significantly influences its physical properties, particularly its solubility in aqueous solutions, a critical factor for many biological and chemical applications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 2-(1-Piperazinyl)pyrimidine dihydrochloride | [1][2] |

| Synonyms | 1-(2-Pyrimidyl)piperazine dihydrochloride | [1][3] |

| CAS Number | 94021-22-4 | [1][2] |

| Molecular Formula | C₈H₁₄Cl₂N₄ | [3] |

| Molecular Weight | 237.13 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Sparingly soluble in water | [4] |

| Stability | Stable under normal conditions; hygroscopic | [1][4] |

The free base, 2-(1-Piperazinyl)pyrimidine (CAS: 20980-22-7), presents as a clear yellow liquid after melting.[5][6] Its key properties are summarized below for comparative purposes.

Table 2: Properties of the Free Base - 2-(1-Piperazinyl)pyrimidine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₄ | [7][8] |

| Molecular Weight | 164.21 g/mol | [7][9] |

| Melting Point | 32-34 °C | [5][9] |

| Boiling Point | 277 °C (lit.) | [5][9] |

| Density | 1.158 g/mL at 25 °C (lit.) | [5][9] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at 10 mg/mL | [8][10] |

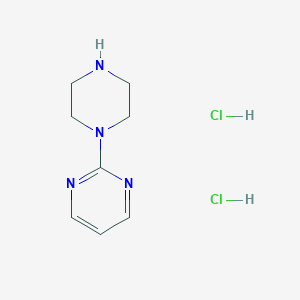

The structural relationship between the free base and its dihydrochloride salt is fundamental to its use. The basic nitrogen atoms in the piperazine and pyrimidine rings readily accept protons to form the more water-soluble salt.

Caption: Formation of the dihydrochloride salt from the free base.

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of 2-(1-piperazinyl)pyrimidine derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction.[4][11] A common and efficient laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 2-(1-Piperazinyl)pyrimidine

Principle: This procedure details the synthesis of the free base, which can then be converted to the dihydrochloride salt. The method relies on the displacement of a halide from a pyrimidine ring by the secondary amine of piperazine.

Materials:

-

2-Chloropyrimidine

-

Anhydrous piperazine

-

Absolute ethanol

-

Diethyl ether

-

Standard reflux and evaporation apparatus

Procedure:

-

Combine 3.2 g of 2-chloropyrimidine with 12.1 g of anhydrous piperazine in 100 ml of absolute ethanol in a round-bottom flask.[12]

-

Heat the mixture at reflux for 18 hours.[12]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[12]

-

Resuspend the residue in 400 ml of diethyl ether.[12]

-

Filter the resulting solution to remove any solid byproducts.

-

The filtrate, containing the desired product, can be further purified by chromatography if necessary.

Conversion to Dihydrochloride Salt:

-

Dissolve the purified 2-(1-Piperazinyl)pyrimidine free base in a suitable organic solvent (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and dry under vacuum.

Caption: General workflow for the synthesis of 2-(1-Piperazinyl)pyrimidine dihydrochloride.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms' chemical environment.[13][14]

-

¹³C NMR: The carbon NMR spectrum helps in identifying the carbon framework of the molecule.[15]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[3][18]

Section 3: Pharmacological Profile

2-(1-Piperazinyl)pyrimidine is a pharmacologically active molecule, primarily known for its interaction with adrenergic receptors.[8][10] It is also a significant metabolite of several anxiolytic drugs of the azapirone class, such as buspirone, gepirone, and ipsapirone.[8][19][20]

Mechanism of Action: The primary mechanism of action is the antagonism of α₂-adrenergic receptors.[8][19] By blocking these presynaptic autoreceptors, it can lead to an increase in the release of norepinephrine. It also exhibits a weaker partial agonist activity at serotonin 5-HT₁A receptors.[19][21]

Caption: Antagonistic action at the α₂-adrenergic autoreceptor.

Pharmacological Significance:

-

Anxiolytic-like Effects: The compound has demonstrated anxiolytic-like activity in preclinical models.[8][10]

-

Metabolite of Azapirones: It is a common metabolite of several anxiolytic drugs, contributing to their overall pharmacological profile.[6][19]

Section 4: Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage of 2-(1-Piperazinyl)pyrimidine dihydrochloride are essential to ensure safety and maintain the integrity of the compound.

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][23]

-

Handle in a well-ventilated area or under a chemical fume hood.[23][24]

Storage:

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][23]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water. Seek immediate medical attention.[1][23]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]

References

-

Chemical-Suppliers. (n.d.). 2-Piperazino-pyrimidine | CAS 20980-22-7. [Link]

-

SpectraBase. (n.d.). 1-(2-Pyrimidinyl)piperazine dihydrochloride. [Link]

-

LookChem. (n.d.). Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(1-piperazinyl)pyrimidine. [Link]

-

Wikipedia. (n.d.). Pyrimidinylpiperazine. [Link]

-

Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11–13. [Link]

-

mzCloud. (2015). 2 1 Piperazinyl pyrimidine. [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. [Link]

-

National Institutes of Health. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

ResearchGate. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

SpectraBase. (n.d.). 2-(1-Piperazinyl)pyrimidine - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. 2-(1-PIPERAZINYL)PYRIMIDINE DIHYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-Piperazino-pyrimidine | CAS 20980-22-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. 2-(1-Piperazinyl)pyrimidine | CAS 20980-22-7 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 14. 2-(1-PIPERAZINYL)PYRIMIDINE DIHYDROCHLORIDE(94021-22-4) 1H NMR [m.chemicalbook.com]

- 15. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-(1-Piperazinyl)pyrimidine(20980-22-7) MS spectrum [chemicalbook.com]

- 17. mzCloud – 2 1 Piperazinyl pyrimidine [mzcloud.org]

- 18. 2-(1-Piperazinyl)pyrimidine(20980-22-7) IR Spectrum [chemicalbook.com]

- 19. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 20. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. chemicalbook.com [chemicalbook.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-(2-Pyrimidyl)piperazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Pyrimidyl)piperazine Dihydrochloride, a pivotal heterocyclic compound in contemporary pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical structure, synthesis, and complex pharmacology of this N-arylpiperazine derivative. We will explore its significance as a key building block for therapeutics targeting the central nervous system (CNS) and its intricate interactions with crucial neurotransmitter receptors.

Introduction: The Significance of the Arylpiperazine Moiety

The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its versatile and modular nature, which allows for systematic modifications to achieve desired affinity, selectivity, and pharmacokinetic profiles for a multitude of biological targets.[1] Arylpiperazine derivatives are integral components of numerous CNS-active agents, demonstrating a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] 1-(2-Pyrimidyl)piperazine, as a prominent member of this class, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents and is also a key active metabolite of several clinically important drugs.[4]

Chemical and Physical Properties

1-(2-Pyrimidyl)piperazine dihydrochloride is the salt form of 1-(2-Pyrimidyl)piperazine, which enhances its stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.[]

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Pyrimidyl)piperazine dihydrochloride | [] |

| Synonyms | 2-(1-Piperazinyl)pyrimidine dihydrochloride | [] |

| CAS Number | 94021-22-4 | [] |

| Molecular Formula | C₈H₁₂N₄·2HCl | [] |

| Molecular Weight | 237.13 g/mol | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 282-287 °C | [] |

| Purity | ≥ 98% (HPLC) | [] |

Structural Elucidation: A Spectroscopic and Crystallographic Perspective

A thorough understanding of the three-dimensional structure of 1-(2-Pyrimidyl)piperazine dihydrochloride is fundamental to comprehending its interactions with biological targets. This is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the pyrimidine and piperazine ring protons. The carbon NMR would similarly display distinct peaks for the carbon atoms in each ring system.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would include C-H stretching and bending, C=N stretching of the pyrimidine ring, and N-H stretching from the protonated piperazine nitrogens. Spectroscopic data for the dihydrochloride salt is available in public databases.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(2-Pyrimidinyl)piperazine, the molecular ion peak would be observed at m/z 164.21.[7] Common fragmentation patterns for phenylpiperazines involve cleavage of the C-N bonds within the piperazine ring and between the piperazine and the aromatic ring.[8]

Crystal Structure Analysis

The crystal structure of 4-(pyrimidin-2-yl)piperazin-1-ium chloride has been determined, providing precise insights into its solid-state conformation.[9][10] In this structure, the piperazine ring adopts a chair conformation, which is a low-energy and stable arrangement.[9][10] Protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the pyrimidine ring.[9][10] The crystal packing is characterized by weak N—H⋯Cl interactions, which form zigzag chains within the crystal lattice.[9][10]

Synthesis of 1-(2-Pyrimidyl)piperazine Dihydrochloride

The synthesis of 1-(2-Pyrimidyl)piperazine typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the reaction of 2-chloropyrimidine with an excess of piperazine.[11] The excess piperazine serves a dual role: as the nucleophile attacking the electron-deficient pyrimidine ring and as a base to neutralize the hydrochloric acid byproduct. The free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.[12]

Experimental Protocol: Synthesis of 1-(2-Pyrimidyl)piperazine

This protocol is for the synthesis of the free base, which can then be converted to the dihydrochloride salt.

Materials:

-

2-Chloropyrimidine

-

Anhydrous piperazine

-

Ethanol

-

5% Sodium hydroxide solution

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve anhydrous piperazine (e.g., 5 equivalents) in ethanol.

-

To the stirred solution, add 2-chloropyrimidine (1 equivalent) portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 3 hours.

-

Upon completion of the reaction (monitored by TLC), add a 5% aqueous sodium hydroxide solution.

-

Extract the product with chloroform.

-

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation to yield 1-(2-pyrimidinyl)piperazine.[11]

Visualization of the Synthetic Workflow

Caption: Dual pharmacological action of 1-(2-Pyrimidyl)piperazine.

Applications in Research and Drug Development

1-(2-Pyrimidyl)piperazine dihydrochloride is a valuable tool in several areas of scientific investigation.

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of numerous drugs, most notably the anxiolytic agent buspirone. [4]* Biochemical Research: Due to its defined pharmacological profile, it is used in receptor binding assays to characterize new chemical entities and to study the pharmacology of adrenergic and serotonergic receptors. []* Metabolite Studies: As the primary active metabolite of several azapirone drugs, understanding its pharmacology is crucial for interpreting the overall clinical effects of the parent compounds. [4]

Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT₁ₐ receptor, using 1-(2-Pyrimidyl)piperazine dihydrochloride as a reference compound.

Materials:

-

Membrane preparation from cells expressing human 5-HT₁ₐ receptors.

-

Radioligand (e.g., [³H]-8-OH-DPAT).

-

1-(2-Pyrimidyl)piperazine dihydrochloride (for standard curve).

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known 5-HT₁ₐ ligand), and competition binding (radioligand + varying concentrations of the test compound or 1-(2-Pyrimidyl)piperazine dihydrochloride).

-

Incubation: To each well, add the membrane preparation, the appropriate concentration of the test or reference compound, and the radioligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation. [13]

Conclusion

1-(2-Pyrimidyl)piperazine dihydrochloride is a molecule of significant interest in the field of neuroscience and drug discovery. Its well-defined chemical structure, accessible synthesis, and complex pharmacology make it an invaluable tool for researchers. The dual antagonism of α₂-adrenergic receptors and partial agonism of 5-HT₁ₐ receptors provide a fascinating example of polypharmacology, which is increasingly recognized as a key aspect of the therapeutic efficacy of many CNS-active drugs. Future research into the nuanced aspects of its pharmacology, such as biased agonism, will undoubtedly continue to provide valuable insights for the design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Kumar, B., Kumar, N., Thakur, A., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

-

Kumar, B., Kumar, N., Thakur, A., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. [Link]

-

Kumar, B., Kumar, N., Thakur, A., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. [Link]

-

Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o203–o206. [Link]

-

Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. PubMed. [Link]

-

Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. [Link]

-

Bartyzel, A., Cristóvão, B., & Kaczor, A. A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

-

Andreozzi, G., Corvino, A., Severino, B., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Pyrimidinyl)piperazine. PubChem. [Link]

-

Wikipedia. (n.d.). Pyrimidinylpiperazine. Wikipedia. [Link]

-

Skrebitskii, V. G., & Shchipakina, T. G. (1995). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 58(5), 10–12. [Link]

-

Rinaldi-Carmona, M., Congy, C., Santucci, V., Simiand, J., Griebel, G., & Soubrié, P. (1996). In vitro and in vivo pharmacological profiles of SR 57746A, a new potent and selective 5-HT1A receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 279(2), 879-889. [Link]

-

Gobbi, M., Frittoli, E., & Mennini, T. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European journal of pharmacology, 180(1), 183–186. [Link]

-

Costa, B., Trovato, C., & Noel, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 1–7. [Link]

-

Pytka, K., Siwek, A., & Newman-Tancredi, A. (2018). Pharmacological MRI to investigate the functional selectivity of 5-HT1A receptor biased agonists. ResearchGate. [Link]

-

El-Sayed, M. A. A., & Al-Rashood, S. T. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-49. [Link]

-

Watson, J., Brough, S., & Coldwell, M. C. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 130(4), 839–848. [Link]

-

Yamuna, T. S., Jasinski, J. P., Kaur, M., Anderson, B. J., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. 优宁维商城. [Link]

-

Newman-Tancredi, A., & Kleven, M. S. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. Pharmacology & therapeutics, 222, 107937. [Link]

-

Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11–13. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Sniecikowska, J., Newman-Tancredi, A., & Kolaczkowski, M. (2019). From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery. Current topics in medicinal chemistry, 19(26), 2393–2420. [Link]

-

Ur Rehman, S., Saeed, S., Ali, S., Shahzadi, S., & Helliwell, M. (2007). 4-(2-Pyrid-yl)piperazin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4526. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem. [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Wójcik, M., & Wszałek, K. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm]. ResearchGate. [Link]

-

SpectraBase. (n.d.). 1-(2-Pyrimidinyl)piperazine dihydrochloride. SpectraBase. [Link]

-

mzCloud. (n.d.). 2-(1-Piperazinyl)pyrimidine. mzCloud. [Link]

-

Celada, P., Garcia-Garcia, A. L., & Artigas, F. (2019). Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism. British journal of pharmacology, 176(18), 3573–3586. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Pyrimidyl)piperazine hydrochloride. PubChem. [Link]

- Nhwa Pharmaceutical Corp. (2017). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Hamasaki, J., Ueno, S., & Suematsu, K. (2002). Dual alpha(2)-adrenergic agonist and alpha(1)-adrenergic antagonist actions of dexmedetomidine on human isolated endothelium-denuded gastroepiploic arteries. Anesthesiology, 96(6), 1402–1407. [Link]

-

Leysen, J. E., de Chaffoy de Courcelles, D., & Pauwels, P. J. (1993). Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells. Neuropharmacology, 32(1), 1–11. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 2-(1-Piperazinyl)pyrimidine dihydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(1-Piperazinyl)pyrimidine Dihydrochloride

Introduction

2-(1-Piperazinyl)pyrimidine, and its dihydrochloride salt, is a heterocyclic compound of significant interest in the pharmaceutical industry. Structurally, it features a pyrimidine ring substituted at the 2-position with a piperazine moiety. This compound serves as a crucial intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of antipsychotic and anxiolytic drugs.[1] Notably, it is also the primary active metabolite of several well-known medications, including buspirone and tandospirone, contributing significantly to their pharmacological profiles.[2][3]

The synthesis of this molecule, while conceptually straightforward, presents specific challenges that researchers and process chemists must navigate. The principal difficulty lies in controlling the reactivity of the piperazine ring, a bidentate nucleophile, to prevent undesirable side reactions, most notably di-substitution. This guide provides a comprehensive overview of the prevalent synthetic strategies, delves into the mechanistic underpinnings of these reactions, and offers detailed, field-proven protocols for its preparation.

Part 1: Synthetic Strategies & Mechanistic Insights

The core of 2-(1-piperazinyl)pyrimidine synthesis revolves around the formation of a carbon-nitrogen bond between the pyrimidine ring and the piperazine ring. The most common and industrially viable approach is a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Primary Pathway: Direct Nucleophilic Aromatic Substitution (SNAr)

The direct SNAr approach involves the reaction between an activated pyrimidine precursor, typically 2-chloropyrimidine, and piperazine. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the carbon atom at the 2-position susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group, facilitating the substitution.

The reaction can be performed using an excess of piperazine, which acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct generated during the reaction.[4][5] Alternatively, a stoichiometric amount of piperazine can be used in the presence of an external inorganic base, such as potassium carbonate (K₂CO₃), to serve as the acid scavenger.[6]

Mechanism of SNAr Reaction

Caption: General mechanism for the SNAr synthesis.

A critical challenge in this direct approach is the formation of the di-substituted byproduct, 1,4-bis(pyrimidin-2-yl)piperazine.[6][7] This occurs when a second molecule of 2-chloropyrimidine reacts with the remaining secondary amine of the newly formed 2-(1-piperazinyl)pyrimidine. Controlling stoichiometry and reaction conditions is key to minimizing this impurity.

A Refined Approach: Leveraging Protecting Groups

To overcome the issue of di-substitution and improve product purity, a more controlled strategy employing a protecting group is highly effective. The use of N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a prime example of this refined approach.[7]

In this method, one of the nitrogen atoms of piperazine is temporarily "blocked" by the bulky and electron-withdrawing tert-butyloxycarbonyl (Boc) group. This renders the protected nitrogen non-nucleophilic, ensuring that the substitution reaction can only occur at the free secondary amine. This strategy guarantees mono-substitution on the pyrimidine ring.

The synthesis proceeds in two stages:

-

Condensation: N-Boc-piperazine reacts with 2-chloropyrimidine under basic conditions to yield 1-(2-pyrimidinyl)-4-Boc-piperazine.

-

Deprotection & Salt Formation: The Boc group is subsequently removed under acidic conditions. Critically, using hydrochloric acid for this deprotection step not only removes the Boc group but also protonates the basic nitrogen atoms of the product, directly yielding the desired 2-(1-piperazinyl)pyrimidine dihydrochloride salt in a single, efficient step.[7]

Protected Synthesis Pathway

Caption: Workflow for the protected synthesis strategy.

This method is often preferred for its high selectivity, cleaner reaction profile, and the straightforward isolation of the final product as a stable salt, making it highly suitable for industrial-scale production.[7]

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Direct Synthesis of 2-(1-Piperazinyl)pyrimidine (Free Base)

This protocol is adapted from established literature methods utilizing an excess of piperazine.[5]

Reagent Table

| Reagent | CAS No. | Mol. Weight | Moles | Molar Eq. | Amount |

| 2-Chloropyrimidine | 1722-12-9 | 114.54 g/mol | 0.2 mol | 1.0 | 22.9 g |

| Anhydrous Piperazine | 110-85-0 | 86.14 g/mol | 1.0 mol | 5.0 | 86.1 g |

| Absolute Ethanol | 64-17-5 | 46.07 g/mol | - | Solvent | 475 mL |

| Chloroform | 67-66-3 | 119.38 g/mol | - | Extraction | ~400 mL |

| 5% NaOH (aq) | 1310-73-2 | 40.00 g/mol | - | Workup | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | - | Drying | As needed |

Step-by-Step Methodology

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (86.1 g, 1.0 mol) and absolute ethanol (475 mL). Stir the mixture until the piperazine is fully dissolved.

-

Addition of Reactant: Add 2-chloropyrimidine (22.9 g, 0.2 mol) to the solution.

-

Reaction: Stir the resulting mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After completion, add a 5% aqueous sodium hydroxide solution to the reaction mixture until it is basic.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (3 x 150 mL).

-

Workup - Washing: Combine the organic layers and wash three times with water (3 x 100 mL).

-

Drying and Concentration: Dry the chloroform layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, a yellow oil, can be purified by vacuum distillation (B.P. 131°-132° C / 1.5 mmHg) to yield pure 2-(1-piperazinyl)pyrimidine.[5]

Protocol B: Protected Synthesis and Direct Formation of Dihydrochloride Salt

This protocol is based on the principles outlined in patent literature, emphasizing control and purity.[7]

Reagent Table

| Reagent | CAS No. | Mol. Weight | Moles | Molar Eq. | Amount |

| Step 1: Condensation | |||||

| N-Boc-Piperazine | 57260-71-6 | 186.25 g/mol | 0.2 mol | 1.0 | 37.2 g |

| 2-Chloropyrimidine | 1722-12-9 | 114.54 g/mol | 0.22 mol | 1.1 | 25.2 g |

| Sodium Carbonate | 497-19-8 | 105.99 g/mol | 0.22 mol | 1.1 | 23.3 g |

| Water | 7732-18-5 | 18.02 g/mol | - | Solvent | 300 mL |

| Step 2: Deprotection | |||||

| 1-(2-Pyrimidinyl)-4-Boc-piperazine | 780705-64-8 | 264.33 g/mol | 0.114 mol | 1.0 | 30.0 g |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | - | Reagent | 100 mL |

| Ethanol | 64-17-5 | 46.07 g/mol | - | Recrystallization | 50 mL |

Step-by-Step Methodology

-

Step 1 - Condensation: a. In a 500 mL flask, dissolve sodium carbonate (23.3 g, 0.22 mol) in water (300 mL). b. Add N-Boc-piperazine (37.2 g, 0.2 mol) to the aqueous solution. c. With vigorous stirring at room temperature (25°C), add 2-chloropyrimidine (25.2 g, 0.22 mol) in small portions over 30 minutes. d. Continue stirring the mixture at 25°C for 3-4 hours. e. A white solid precipitate of 1-(2-pyrimidinyl)-4-Boc-piperazine will form. Collect the solid by filtration. f. Wash the filter cake with a small amount of cold water and dry in a vacuum oven. The yield is typically high ( >90%).[7]

-

Step 2 - Deprotection and Salt Formation: a. To a 250 mL flask, add the dried 1-(2-pyrimidinyl)-4-Boc-piperazine (30 g, 0.114 mol). b. Add 1M hydrochloric acid (100 mL) and stir the mixture at room temperature for 2 hours. c. Concentrate the resulting solution to dryness under reduced pressure. d. Recrystallize the solid residue from ethanol (50 mL) to obtain white, powdery 2-(1-piperazinyl)pyrimidine dihydrochloride.[7]

Part 3: Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The free base and its dihydrochloride salt will exhibit distinct physical and spectroscopic properties.

Physicochemical & Spectroscopic Data Summary

| Property | 2-(1-Piperazinyl)pyrimidine (Free Base) | Data Source |

| CAS Number | 20980-22-7 | [6] |

| Molecular Formula | C₈H₁₂N₄ | [6] |

| Molecular Weight | 164.21 g/mol | [6] |

| Appearance | White to off-white solid, or clear yellow liquid after melting | [1][8] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | ~277 °C (lit.); 120 °C / 2 mmHg | [2][8] |

| ¹H NMR | Spectrum available for confirmation of structure | [9] |

| Mass Spec | Data available in spectral databases | [10] |

| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol | [1][3] |

| Sensitivity | Hygroscopic, Air Sensitive | [1][11] |

Part 4: Safety, Handling, and Storage

Proper safety precautions are mandatory when handling the reagents and products involved in this synthesis.

-

Hazard Identification: 2-(1-Piperazinyl)pyrimidine is classified as corrosive and can cause severe skin and eye damage.[11][12] The dihydrochloride salt is an irritant that can cause skin, eye, and respiratory irritation.[13] The starting material, 2-chloropyrimidine, is also a hazardous substance.

-

Personal Protective Equipment (PPE):

-

Handling: All operations should be performed in a well-ventilated area, preferably a chemical fume hood.[8][14] Avoid formation and inhalation of dusts and aerosols. Use non-sparking tools.

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated place.[11][14] The free base is known to be hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[1][11]

Conclusion

The synthesis of 2-(1-piperazinyl)pyrimidine dihydrochloride is a well-established process that offers a choice between a rapid, direct SNAr reaction and a more controlled, high-purity protecting group strategy. The direct method may be suitable for initial lab-scale synthesis but requires careful control to manage the formation of the di-substituted byproduct. For applications demanding high purity and for scalable industrial production, the N-Boc-piperazine route is demonstrably superior, offering excellent control over selectivity and a straightforward path to the stable dihydrochloride salt. The choice of synthetic route will ultimately depend on the specific requirements of the researcher regarding scale, purity, and process efficiency.

References

-

Synthesis of 2-(1-piperazinyl)pyrimidine. PrepChem.com. Available from: [Link]

-

Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com. Available from: [Link]

- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.

-

SAFETY DATA SHEET - 2-(1-Piperazinyl)pyrimidine dihydrochloride. Fisher Scientific. Available from: [Link]

-

Piperazine- and pyrimidine-containing drugs. ResearchGate. Available from: [Link]

-

Pospisil, J., Perlikova, P., & Potacek, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549. Available from: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. Available from: [Link]

-

2 1 Piperazinyl pyrimidine. mzCloud. Available from: [Link]

-

Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. lookchem.com. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 10. mzCloud – 2 1 Piperazinyl pyrimidine [mzcloud.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Core Mechanism of Action of 2-(1-Piperazinyl)pyrimidine

Executive Summary

2-(1-Piperazinyl)pyrimidine, the active moiety of its dihydrochloride salt, is a pivotal molecule in neuropharmacology. It is most recognized as the principal active metabolite of the azapirone class of anxiolytics, including buspirone, gepirone, and ipsapirone.[1][2] While the parent compounds have complex pharmacological profiles, the sustained plasma concentrations and distinct mechanism of action of 2-(1-Piperazinyl)pyrimidine—referred to herein as 1-(2-Pyrimidinyl)piperazine or 1-PP—significantly influence their overall therapeutic and side-effect profiles. This guide provides an in-depth analysis of 1-PP's core mechanism, focusing on its dual interaction with adrenergic and serotonergic systems, and presents the experimental frameworks required to validate these actions.

Molecular Profile and Pharmacokinetic Significance

1-PP is formed via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation of its parent azapirone drugs in the liver.[3][4] It often exhibits higher plasma concentrations and a longer elimination half-life (approx. 6 hours) than the parent compound, making its pharmacological activity crucial to the net clinical effect.[2][3][5]

-

IUPAC Name: 2-(Piperazin-1-yl)pyrimidine

-

Molecular Formula: C₈H₁₂N₄

-

Molar Mass: 164.21 g/mol [6]

Core Mechanism of Action: A Duality of Receptor Modulation

The primary mechanism of 1-PP is not centered on a single target but rather a dual interaction with two critical G-protein coupled receptors (GPCRs) in the central nervous system: high-affinity antagonism of the α₂-adrenergic receptor and lower-affinity partial agonism of the 5-HT₁ₐ serotonin receptor.

High-Affinity α₂-Adrenergic Receptor Antagonism

The most potent interaction of 1-PP is with the α₂-adrenergic receptor, where it functions as a competitive antagonist with a high affinity (Kᵢ = 7.3–40 nM).[6] Presynaptic α₂-adrenoceptors are autoreceptors located on noradrenergic nerve terminals. Their activation by norepinephrine (NE) initiates a negative feedback loop, inhibiting further NE release.

By blocking these autoreceptors, 1-PP effectively cuts this brake line. The result is a disinhibition of the neuron, leading to an increased firing rate of noradrenergic neurons, particularly in the locus coeruleus, and enhanced NE release into the synaptic cleft.[1] This action may contribute to some of the activating or anxiogenic-like effects that can limit the therapeutic window of its parent drugs.[1]

Moderate-Affinity 5-HT₁ₐ Receptor Partial Agonism

1-PP also acts as a partial agonist at the 5-HT₁ₐ serotonin receptor, though with a significantly lower affinity (Kᵢ = 414 nM) and intrinsic activity (Eₘₐₓ = 54%) compared to a full agonist like serotonin.[6] These receptors are also Gi-protein coupled. Presynaptically, they function as autoreceptors on serotonergic neurons in the dorsal raphe nucleus, reducing serotonin release. Postsynaptically, they are abundant in regions like the hippocampus and cortex, where their activation is linked to anxiolytic and antidepressant effects.[7]

As a partial agonist, 1-PP's effect is context-dependent. In a low-serotonin state, it acts as an agonist, stimulating the receptor to produce a response. In a high-serotonin state, it acts as an antagonist, competing with endogenous serotonin and reducing the overall receptor activation. This modulatory role is believed to contribute to the anxiolytic properties of its parent drugs.[1][8]

Receptor Selectivity Profile

A key aspect of 1-PP's pharmacology is its selectivity. Unlike some of its parent compounds (e.g., buspirone), it has negligible affinity for dopamine receptors, which is critical for its lack of extrapyramidal side effects.[6] Early hypotheses suggesting an interaction with GABA receptors have been disproven; studies show 1-PP antagonizes GABA-activated currents, a mechanism opposite to that of benzodiazepines.[9]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of 1-PP

| Receptor Target | Reported Kᵢ (nM) | Primary Action | Reference |

|---|---|---|---|

| α₂-Adrenergic | 7.3 - 40 | Antagonist | [6] |

| 5-HT₁ₐ Serotonin | 414 | Partial Agonist | [6] |

| Dopamine D₂ | > 10,000 | Negligible | [6] |

| Dopamine D₃ | > 10,000 | Negligible | [6] |

| Dopamine D₄ | > 10,000 | Negligible |[6] |

Experimental Validation & Methodologies

To rigorously define the mechanism of action for a compound like 1-PP, a tiered experimental approach is necessary. The following protocols represent the gold standard for characterizing receptor interaction and functional activity.

Protocol: In Vitro Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of 1-PP for its target receptors (e.g., α₂-adrenergic and 5-HT₁ₐ).

-

Causality & Rationale: This competitive displacement assay quantifies the direct interaction between 1-PP and its receptor target. By measuring how effectively 1-PP displaces a known high-affinity radioligand, we can calculate its affinity constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. This is the foundational experiment to identify and confirm a compound's molecular targets.

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor (e.g., rat cerebral cortex for α₂ receptors) in an appropriate buffer (e.g., Tris-HCl) and centrifuge to isolate cell membranes. Resuspend the membrane pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]clonidine for α₂-receptors), and varying concentrations of the unlabeled test compound (1-PP).

-

Controls (Self-Validation):

-

Total Binding: Membranes + Radioligand only.

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive ligand (e.g., unlabeled clonidine) to saturate all specific binding sites.

-

Specific Binding: Calculated as Total Binding - NSB.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 1-PP. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (the concentration of 1-PP that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Protocol: In Vitro [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of 1-PP at the Gi/o-coupled 5-HT₁ₐ receptor and confirm its partial agonist character.

-

Causality & Rationale: Receptor binding does not equal function. This assay directly measures the first step of signal transduction: the activation of the G-protein. Agonist binding causes the G-protein to exchange GDP for GTP. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of bound radioactivity is directly proportional to the degree of G-protein activation. This allows for precise determination of a compound's efficacy (Eₘₐₓ) relative to a full agonist and its potency (EC₅₀).

-

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT₁ₐ receptor as described in Protocol 4.1.

-

Assay Buffer: Use a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and protease inhibitors.

-

Assay Setup: In a 96-well plate, combine membranes, assay buffer, varying concentrations of 1-PP, and a fixed concentration of [³⁵S]GTPγS.

-

Controls (Self-Validation):

-

Basal Binding: Membranes + [³⁵S]GTPγS only (no agonist).

-

Stimulated Binding: Membranes + [³⁵S]GTPγS + a saturating concentration of a known full 5-HT₁ₐ agonist (e.g., serotonin or 8-OH-DPAT). This defines the 100% response level.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Harvesting & Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 4.1.

-

Data Analysis: Subtract basal binding from all values. Plot the percentage of stimulation (relative to the full agonist's maximum response) against the log concentration of 1-PP. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (the maximum response as a percentage of the full agonist). An Eₘₐₓ between 0% and 100% confirms partial agonism.

-

Conclusion and Future Directions

The mechanism of action of 2-(1-Piperazinyl)pyrimidine is a clear example of multi-target pharmacology. It is not merely a weaker version of its parent drug but a distinct pharmacological agent. Its high-affinity antagonism at α₂-adrenergic receptors and partial agonism at 5-HT₁ₐ receptors create a complex interplay that significantly contributes to the clinical profile of azapirone medications.[1][6] Understanding this dual mechanism is critical for drug development professionals, as it highlights the necessity of characterizing major active metabolites. Future research should continue to explore how the balance between 1-PP's adrenergic and serotonergic effects can be optimized to design novel CNS therapeutics with improved efficacy and tolerability.

References

-

Wikipedia. Pyrimidinylpiperazine. [Online]. Available at: [Link]

-

Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11–13. [Online]. Available at: [Link]

-

Gammans, R. E., & Glick, S. D. (1984). Notes on buspirone's mechanisms of action. Progress in neuro-psychopharmacology & biological psychiatry, 8(4-6), 773–776. [Online]. Available at: [Link]

-

Dr. Oracle. (2025). How is buspirone (anxiolytic medication) metabolized? [Online]. Available at: [Link]

-

Hall, M. D., & Boulton, A. A. (1989). 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat. Brain research, 493(2), 366–367. [Online]. Available at: [Link]

-

Komissarov, I. V., Dulenko, V. I., Kharin, N. A., Tolkunov, S. V., & Talalaenko, A. N. (1989). [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone]. Farmakologiia i toksikologiia, 52(2), 27–30. [Online]. Available at: [Link]

-

Goa, K. L., & Ward, A. (1986). Buspirone: an update on a unique anxiolytic agent. Drugs, 32(2), 114–129. [Online]. Available at: [Link]

-

Tollefson, G. D., & Lancett, R. C. (1994). The association of buspirone and its metabolite 1-pyrimidinylpiperazine in the remission of comorbid anxiety with depressive features and alcohol dependency. Journal of clinical psychopharmacology, 14(3), 214–215. [Online]. Available at: [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine. [Online]. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. caymanchem.com [caymanchem.com]

- 5. Notes on buspirone's mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(2-Pyrimidinyl)piperazine antagonizes GABA-activated currents in cultured spinal neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1-(2-Pyrimidyl)piperazine: A Technical Guide for Researchers

Introduction: Unveiling the Significance of a Key Metabolite

1-(2-Pyrimidyl)piperazine (PP), a heterocyclic amine identified by CAS number 20980-22-7, has emerged from the shadow of its parent compounds to become a subject of significant scientific inquiry. Initially recognized as the primary and pharmacologically active metabolite of the azapirone class of anxiolytics and antidepressants, including buspirone, gepirone, and tandospirone, PP is now understood to possess a distinct and potent biological activity profile of its own.[1][2] Its contribution to the therapeutic effects and side-effect profiles of these widely prescribed medications necessitates a thorough understanding of its intrinsic pharmacological properties.

This technical guide provides a comprehensive overview of the biological activity of 1-(2-Pyrimidyl)piperazine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of PP's actions, offers detailed insights into relevant experimental protocols, and explores the structure-activity relationships that govern the therapeutic potential of its derivatives. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for those seeking to explore and exploit the multifaceted nature of this intriguing molecule.

Pharmacological Profile: A Dual-Action Ligand

The biological activity of 1-(2-Pyrimidyl)piperazine is primarily characterized by its potent interaction with two key receptor systems in the central nervous system: α2-adrenergic receptors and serotonin 5-HT1A receptors.

Receptor Binding Affinity

The affinity of a compound for its receptor is a critical determinant of its potency and potential for off-target effects. 1-(2-Pyrimidyl)piperazine exhibits a strong and selective affinity for the α2-adrenergic receptor, acting as an antagonist.[3] In contrast, its interaction with the 5-HT1A receptor is that of a partial agonist with notably lower affinity.[3] The compound shows negligible affinity for dopamine D2, D3, and D4 receptors, which is a significant point of differentiation from many antipsychotic agents.[3]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| α2-Adrenergic | 7.3–40 | Antagonist |

| Serotonin 5-HT1A | 414 | Partial Agonist (Emax = 54%) |

| Dopamine D2 | > 10,000 | Negligible Affinity |

| Dopamine D3 | > 10,000 | Negligible Affinity |

| Dopamine D4 | > 10,000 | Negligible Affinity |

| α1-Adrenergic | No significant affinity | - |

| Table 1: Receptor Binding Profile of 1-(2-Pyrimidyl)piperazine. Data compiled from publicly available literature.[3] |

Mechanism of Action: Elucidating the Signaling Cascades

The therapeutic potential of 1-(2-Pyrimidyl)piperazine stems from its modulation of distinct downstream signaling pathways initiated by its interaction with α2-adrenergic and 5-HT1A receptors.

α2-Adrenergic Receptor Antagonism

As an antagonist, PP blocks the binding of endogenous catecholamines, such as norepinephrine, to α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The canonical signaling pathway for α2-adrenergic receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. By blocking this inhibitory pathway, PP effectively disinhibits the neuron, leading to an increase in neuronal firing and neurotransmitter release.

5-HT1A Receptor Partial Agonism

1-(2-Pyrimidyl)piperazine acts as a partial agonist at 5-HT1A receptors, which are also Gi/o-coupled GPCRs. As a partial agonist, it elicits a submaximal response compared to the endogenous ligand, serotonin. The signaling cascade for 5-HT1A receptors is multifaceted. The canonical pathway involves the inhibition of adenylyl cyclase, similar to α2-adrenergic receptors.[4] However, the Gβγ subunits of the activated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[4] Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK cascade, which is implicated in neuroplasticity and cell survival.[5]

Pharmacological Effects: From Anxiolysis to Antidepressant Potential

The dual modulation of α2-adrenergic and 5-HT1A receptors by 1-(2-Pyrimidyl)piperazine translates into a range of observable pharmacological effects, primarily related to anxiety and depression.

Anxiolytic-like Activity

The anxiolytic properties of PP have been demonstrated in various preclinical models. The mechanism is thought to be a complex interplay between its serotonergic and noradrenergic actions. The partial agonism at 5-HT1A receptors is a well-established mechanism for anxiolysis, shared by its parent drug buspirone.[6] Additionally, the α2-adrenergic antagonism, by increasing norepinephrine release, may also contribute to the anxiolytic effect, although high levels of noradrenergic activity can sometimes be anxiogenic. This suggests a nuanced dose-response relationship.

Antidepressant-like Activity

Several studies have indicated that 1-(2-Pyrimidyl)piperazine and its derivatives possess antidepressant-like properties. This is supported by their activity in animal models of depression, such as the forced swim test and the learned helplessness paradigm.[3][5] The antidepressant effects are likely mediated by the enhancement of both serotonergic and noradrenergic neurotransmission.

Key Experimental Methodologies

To rigorously assess the biological activity of 1-(2-Pyrimidyl)piperazine and its derivatives, a battery of well-validated in vivo behavioral assays is employed. The following protocols are provided as a guide for researchers, emphasizing the importance of standardized procedures for reliable and reproducible data.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are commonly used.

-

Procedure:

-

Acclimatize animals to the housing facility for at least one week before testing.

-

On the day of the test, allow animals to habituate to the testing room for at least 30 minutes.

-

Administer 1-(2-Pyrimidyl)piperazine or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute period.

-

Record the session using an overhead video camera connected to a video-tracking system.

-

After the 5-minute session, gently remove the animal and return it to its home cage.

-

Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

-

-

Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms. Total distance traveled can be used as a measure of general locomotor activity.

Learned Helplessness Paradigm for Antidepressant Activity

The learned helplessness model is a well-validated animal model of depression. It is based on the principle that exposure to uncontrollable stress can lead to a state of passivity and a failure to cope with subsequent stressors.

Detailed Protocol:

-

Apparatus: Two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.

-

Animals: Adult male rats.

-

Procedure:

-

Induction Phase (Day 1):

-

Place the rat in one chamber of the shuttle box.

-

Deliver a series of inescapable and unpredictable foot shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration, with a variable inter-shock interval).

-

-

Testing Phase (Day 2):

-

Place the rat in the shuttle box.

-

Administer 1-(2-Pyrimidyl)piperazine or vehicle daily for a specified period (e.g., 7 days) prior to the testing phase.

-

Initiate a series of escape trials (e.g., 30 trials). Each trial consists of a conditioned stimulus (e.g., a light or tone) followed by a foot shock.

-

The animal can avoid the shock by crossing to the other side of the shuttle box during the conditioned stimulus presentation.

-

-

-

Data Analysis: The primary measure of antidepressant-like activity is a decrease in the number of escape failures (i.e., the number of times the animal fails to cross to the other side to avoid the shock). A decrease in the latency to escape is also a relevant measure.

Structure-Activity Relationships (SAR) of 1-(2-Pyrimidyl)piperazine Derivatives

The 1-(2-pyrimidyl)piperazine scaffold has proven to be a versatile template for the development of novel therapeutic agents. SAR studies have revealed that modifications to this core structure can significantly impact biological activity.

-

Substitution on the Piperazine Ring: The nitrogen atom at the 4-position of the piperazine ring is a common site for modification. Attaching various aryl or alkyl groups at this position has led to the development of compounds with diverse pharmacological profiles, including anxiolytics, antidepressants, and antipsychotics.[4]

-

Modification of the Pyrimidine Ring: Alterations to the pyrimidine ring can also influence receptor affinity and functional activity.

-

Introduction of a Linker: The insertion of a flexible or rigid linker between the piperazine moiety and another pharmacophore has been a successful strategy in the design of multi-target ligands.

The exploration of SAR within this chemical class remains an active area of research, with the potential to yield novel compounds with improved efficacy and reduced side-effect profiles.[7][8]

Pharmacokinetics and Metabolism

1-(2-Pyrimidyl)piperazine is formed through the oxidative metabolism of its parent azapirone drugs, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[9] Following oral administration of buspirone, PP can reach higher plasma concentrations than the parent drug and has a longer elimination half-life.[1][2] This suggests that PP may significantly contribute to the overall therapeutic effects of buspirone, particularly with chronic administration.

Conclusion and Future Directions

1-(2-Pyrimidyl)piperazine has evolved from being considered merely a metabolite to a pharmacologically significant entity in its own right. Its dual action as an α2-adrenergic receptor antagonist and a 5-HT1A receptor partial agonist provides a compelling basis for its observed anxiolytic and antidepressant-like effects. The versatility of its chemical structure has made it a valuable scaffold for the development of a wide range of CNS-active agents.

Future research should continue to explore the therapeutic potential of PP and its derivatives. A deeper understanding of the nuanced interplay between its serotonergic and noradrenergic actions is crucial for optimizing its therapeutic applications. Furthermore, the development of novel derivatives with tailored receptor affinity and functional activity profiles holds promise for the creation of next-generation therapeutics for anxiety, depression, and other CNS disorders. The methodologies and insights presented in this guide are intended to facilitate and inspire such future endeavors.

References

-

Wikipedia. Pyrimidinylpiperazine. [Link]

-

Pytka, K., Wolk, K., & Filipek, B. (2015). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacological Reports, 67(1), 124-129. [Link]

-

de Oliveira, R. S., de Oliveira, A. C. A., de Lima, M. C. A., Pitta, I. R., & de Castro, M. C. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

-

de Oliveira, R. S., de Oliveira, A. C. A., de Lima, M. C. A., Pitta, I. R., & de Castro, M. C. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]

-

Kaya, B., Yurttaş, L., Sağlık, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149-1157. [Link]

-

Talalaenko, A. N., & Kharin, N. A. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Eksperimental'naia i klinicheskaia farmakologiia, 56(2), 11-13. [Link]

-

Cervo, L., Grignaschi, G., & Samanin, R. (1988). Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test. European Journal of Pharmacology, 158(1-2), 53-59. [Link]

-

Talalaenko, A. N., & Koliadenko, G. I. (1991). [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone]. Farmakologiia i toksikologiia, 54(4), 18-20. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Murali, A., & Shaji, A. (2019). SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTIBACTERIAL AND ANTIDEPRESSANT ACTIVITIES OF NOVEL TETRASUBSTITUTED IMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 12(8), 233-238. [Link]

-

Fuller, R. W., & Perry, K. W. (1989). Effects of buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine, on brain monoamines and their metabolites in rats. The Journal of pharmacology and experimental therapeutics, 248(1), 50-56. [Link]

-

Rouch, C., Rénéric, E., & Tissier, M. H. (1990). Effect of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine on hippocampal serotoninergic system, studied in freely moving rats. Life sciences, 46(3), 197-205. [Link]

-

Borsini, F., Lecci, A., & Meli, A. (1989). Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation. Psychopharmacology, 97(2), 183-188. [Link]

-

Caccia, S., Conti, I., Viganò, G. L., & Garattini, S. (1986). 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat. Pharmacology, 33(1), 46-51. [Link]

-

Al-Amin, M., Al-Asmari, A., & Al-Harbi, N. (2022). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Molecules, 27(19), 6246. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Bertoglio, L. J., & Carobrez, A. P. (2011). A novel elevated plus-maze procedure to avoid the one-trial tolerance problem. Frontiers in behavioral neuroscience, 5, 43. [Link]

-

Caccia, S., Conti, I., Viganò, G. L., & Garattini, S. (1986). 1-(2-Pyrimidinyl)-Piperazine as Active Metabolite of Buspirone in Man and Rat. Scilit. [Link]

-

Blier, P., & de Montigny, C. (1990). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 29(12), 1145-1153. [Link]

-

Venkataraman, A., & Ingraham, H. (2023). (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]

-

Varsha, R., Mohd, H., Manish, K., Arun, K. M., & Sushil, K. (2024). Evaluation of Anxiolytic and Anti-depressant Effects of a Novel Piperazine Derivative, 2-[4-(4-Nitrophenyl) piperazin-1-yl]-N-Benzylacetamide in Mice. Advances in Bioresearch, 15(5), 119-125. [Link]

-

Bychkova, E. A., Gankin, Y. V., & Ozerov, A. A. (2021). Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[3][4][5]triazolo[3,4-a][5][7]benzodiazepine under the code RD. Research Results in Pharmacology, 7(2), 43-52. [Link]

-

Martin, P. (1991). 1-(2-Pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonists in the learned helplessness paradigm in rats. Psychopharmacology, 104(2), 275-278. [Link]

Sources

- 1. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

The Dual-Faceted Anxiolytic: A Technical Guide to 2-(1-Piperazinyl)pyrimidine, the Principal Active Metabolite of Buspirone

Abstract

Buspirone, a widely prescribed anxiolytic agent, undergoes extensive first-pass metabolism, yielding a spectrum of derivatives.[1] Among these, 2-(1-Piperazinyl)pyrimidine (1-PP) emerges not merely as a byproduct but as a pharmacologically active entity that significantly contributes to the therapeutic profile of its parent drug.[2][3] This technical guide provides an in-depth exploration of 1-PP, from its metabolic genesis to its distinct pharmacological activities and the analytical methodologies required for its characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering both foundational understanding and practical, field-proven insights into the study of this pivotal metabolite.

Introduction: The Significance of Buspirone Metabolism

Buspirone distinguishes itself from traditional anxiolytics like benzodiazepines through a unique mechanism of action and a more favorable side-effect profile, notably lacking sedative and motor impairment effects.[4] However, its clinical efficacy is intricately linked to its metabolic fate. Following oral administration, buspirone is rapidly absorbed but exhibits low absolute bioavailability (approximately 4%) due to extensive first-pass metabolism, primarily in the liver.[1] This metabolic conversion is not a simple inactivation process; it generates several derivatives, with 2-(1-Piperazinyl)pyrimidine, also known as 1-PP or PmP, being a key active metabolite.[1][4][5]

The clinical relevance of 1-PP is underscored by its pharmacokinetic profile; it often reaches higher plasma concentrations and has a longer half-life (around 6.1 hours) than buspirone itself (2-3 hours).[1][3] Furthermore, 1-PP readily crosses the blood-brain barrier, accumulating in the central nervous system at concentrations significantly higher than those in plasma.[2][6][7] This sustained presence in the brain suggests that 1-PP may play a crucial role in the overall anxiolytic and neuropharmacological effects observed with buspirone treatment.[2][6] Understanding the formation, pharmacology, and analysis of 1-PP is therefore paramount for a comprehensive grasp of buspirone's therapeutic action and for the development of future CNS-active agents.

The Metabolic Pathway: From Buspirone to 1-PP